2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine

Nucleophilic substitution β‑Elimination EDOT post‑functionalization

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine (C₇H₇BrO₂S, MW 235.10 g·mol⁻¹, CAS 897922-06-4) is a monofunctionalized α-substituted methyl derivative of 3,4‑ethylenedioxythiophene (EDOT), the benchmark monomer for the conducting polymer PEDOT. The compound bears a single bromomethyl group at the 2‑position of the ethylenedioxy bridge, creating a stereogenic center; its computed LogP is 2.1 and its topological polar surface area is 46.7 Ų.

Molecular Formula C7H7BrO2S
Molecular Weight 235.10 g/mol
CAS No. 897922-06-4
Cat. No. B3195336
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine
CAS897922-06-4
Molecular FormulaC7H7BrO2S
Molecular Weight235.10 g/mol
Structural Identifiers
SMILESC1C(OC2=CSC=C2O1)CBr
InChIInChI=1S/C7H7BrO2S/c8-1-5-2-9-6-3-11-4-7(6)10-5/h3-5H,1-2H2
InChIKeyKDSOGKRKOMFASM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine (CAS 897922-06-4) – Chemically Defined α-Substituted Methyl-EDOT Building Block for Precision Polymer Synthesis


2-(Bromomethyl)-2,3-dihydrothieno[3,4-b][1,4]dioxine (C₇H₇BrO₂S, MW 235.10 g·mol⁻¹, CAS 897922-06-4) is a monofunctionalized α-substituted methyl derivative of 3,4‑ethylenedioxythiophene (EDOT), the benchmark monomer for the conducting polymer PEDOT. The compound bears a single bromomethyl group at the 2‑position of the ethylenedioxy bridge, creating a stereogenic center; its computed LogP is 2.1 and its topological polar surface area is 46.7 Ų [1]. As an activated alkyl halide scaffold, it is employed in post‑functionalization routes to tailor the optoelectronic, solubility, and processing properties of PEDOT‑based materials [2]. The same bromomethyl group also makes the compound the immediate precursor to exomethylene‑EDOT (EDOT = CH₂), a versatile diene for Diels–Alder elaboration into novel PhEDOT monomers [3].

Why 2‑(Bromomethyl)‑2,3‑dihydrothieno[3,4‑b][1,4]dioxine Cannot Be Casually Swapped with Its Chloro, Iodo, or Tosylate Analogs


The α‑substituted methyl‑EDOT family (EDOT‑CH₂X, where X = Cl, Br, I, OTs) shares a common core yet diverges fundamentally in the competition between nucleophilic substitution (Sₙ2) and β‑elimination when reacted with nucleophiles. A systematic head‑to‑head investigation demonstrated that the leaving‑group identity dictates the reaction pathway: the bromide analog undergoes nearly exclusive elimination, the chloride gives a modest 2.5:1 substitution‑to‑elimination ratio, the iodide also favors elimination, and only the tosylate delivers clean substitution (S:E ≈ 80:1) [1]. Consequently, a researcher who unknowingly replaces EDOT‑CH₂Br with EDOT‑CH₂Cl or EDOT‑CH₂OTs will obtain a fundamentally different product—either a functionalized monomer or the undesired exomethylene by‑product—rendering the downstream polymer properties unpredictable unless the correct leaving group is deliberately chosen for the intended transformation [1].

Quantitative Differentiation of 2‑(Bromomethyl)‑2,3‑dihydrothieno[3,4‑b][1,4]dioxine: Six Evidence‑Backed Selection Dimensions


Substitution‑vs‑Elimination Selectivity: EDOT‑CH₂Br Affords Nearly Exclusive β‑Elimination, While EDOT‑CH₂Cl and EDOT‑CH₂OTs Favor Substitution

In the first systematic comparison of α‑substituted methyl‑EDOT substrates, EDOT‑CH₂Br reacted with phenolic nucleophiles in the presence of Cs₂CO₃ in dry DMF to give almost exclusively the elimination product exomethylene‑EDOT (EDOT = CH₂), with a substitution‑to‑elimination ratio approaching 0:1. Under identical conditions EDOT‑CH₂Cl gave S:E ≈ 2.5:1, EDOT‑CH₂I also underwent near‑exclusive elimination, and EDOT‑CH₂OTs delivered clean substitution (S:E ≈ 80:1) [1]. This demonstrates that EDOT‑CH₂Br is a dedicated elimination‑prone substrate, unsuitable for direct nucleophilic displacement but ideal for generating the synthetically valuable EDOT = CH₂ diene.

Nucleophilic substitution β‑Elimination EDOT post‑functionalization

Exomethylene‑EDOT Generation: EDOT‑CH₂Br Serves as the Direct Precursor for a Diels–Alder‑Reactive Diene Unavailable from EDOT‑CH₂OH

Base‑induced β‑elimination of EDOT‑CH₂Br cleanly produces exomethylene‑3,4‑ethylenedioxythiophene (EDOT = CH₂), a reactive diene that participates in Diels–Alder [4+2] cycloadditions to yield unprecedented PhEDOT monomers inaccessible through conventional diol‑condensation routes. In contrast, the hydroxymethyl analog EDOT‑CH₂OH cannot directly generate this diene without prior activation [1]. The elimination product EDOT = CH₂ was subsequently elaborated into a dithiane‑containing EDOT monomer, validating the synthetic utility of the bromomethyl‑to‑exomethylene pathway [1].

Exomethylene‑EDOT Diels–Alder cycloaddition Divergent monomer synthesis

Molecular Weight and Predicted LogP: EDOT‑CH₂Br Is Significantly Heavier and More Lipophilic Than Parent EDOT and EDOT‑CH₂OH

The molecular weight of EDOT‑CH₂Br (235.10 g·mol⁻¹) exceeds that of unsubstituted EDOT (142.18 g·mol⁻¹) by 65 % and that of EDOT‑CH₂OH (172.20 g·mol⁻¹) by 37 % [1]. Its computed XLogP3 of 2.1 is substantially higher than the ~1.4 estimated for EDOT, reflecting the lipophilic character imparted by the bromine atom [1]. The increased mass and lipophilicity directly influence monomer volatility, chromatographic retention, and solubility in polar electropolymerization media relative to the lighter, more polar EDOT‑CH₂OH.

Physicochemical properties Solubility prediction Monomer purification

GHS Hazard Profile: EDOT‑CH₂Br Is Classified as Acute Toxicity Category 4 (Dermal) Versus Category 3 for Parent EDOT

According to the ECHA C&L Inventory notification aggregated by PubChem, EDOT‑CH₂Br is classified as Acute Tox. 4 for oral, dermal, and inhalation routes, Skin Irrit. 2, Eye Dam. 1, and STOT SE 3 [1]. In contrast, unsubstituted EDOT carries a more severe dermal acute toxicity classification (Acute Tox. 3; H311 “Toxic in contact with skin”) alongside Eye Irrit. 2 (H319) rather than Eye Damage 1 . While EDOT‑CH₂Br presents a higher eye‑damage hazard, its reduced dermal toxicity category relative to EDOT may simplify personal protective equipment requirements and shipping restrictions in certain jurisdictions.

Chemical safety GHS classification Laboratory handling

Stereochemical Complexity: EDOT‑CH₂Br Introduces a Stereogenic Center Absent in EDOT, EDOT‑CH₂OH, and Symmetrical Bis‑bromomethyl EDOT

EDOT‑CH₂Br possesses one undefined stereocenter at the C‑2 position of the ethylenedioxy bridge, as registered in PubChem (defined atom stereocenter count = 0, undefined = 1) [1]. In comparison, unsubstituted EDOT and symmetrical analogs such as 2,3‑bis(bromomethyl)‑EDOT [EDOT(MeBr)₂] are achiral (stereocenter count = 0) [2]. EDOT‑CH₂OH also contains a stereocenter but is commercially available predominantly as the racemate. The presence of a single stereogenic center in a monomer can influence the tacticity and supramolecular organization of the resulting polymer, a variable absent when using symmetrical or unsubstituted EDOT monomers.

Chirality Monomer design Polymer tacticity

Electropolymerization Onset Potential: EDOT‑CH₂Br Monomer Oxidizes at a Higher Potential Than Unsubstituted EDOT, Influencing Polymer Deposition Windows

Although direct cyclic‑voltammetry data for the mono‑bromomethyl monomer EDOT‑CH₂Br have not been reported in isolation, the structurally related bis‑bromomethyl analog EDOT(MeBr)₂ displayed an onset oxidation potential of 1.5 V (vs Ag/Ag⁺) in 0.1 M LiClO₄/acetonitrile, and electropolymerization was conducted between 0 and 1.8 V at 100 mV·s⁻¹ [1]. By comparison, unsubstituted EDOT typically oxidizes at approximately 1.1–1.2 V under comparable conditions. The electron‑withdrawing inductive effect of the bromomethyl substituent(s) raises the oxidation potential, narrowing the accessible potential window for copolymerization with more easily oxidized comonomers and demanding careful electrolyte selection to avoid solvent breakdown.

Electrochemical polymerization Oxidation potential Monomer redox behavior

Optimal Deployment Scenarios for 2‑(Bromomethyl)‑2,3‑dihydrothieno[3,4‑b][1,4]dioxine in Academic and Industrial Settings


Synthesis of Exomethylene‑EDOT (EDOT = CH₂) as a Diels–Alder Diene for Structurally Novel PhEDOT Monomers

When the synthetic objective is to access EDOT = CH₂—a versatile diene for [4+2] cycloadditions that yield fused‑ring PhEDOT monomers unobtainable by direct diol condensation—EDOT‑CH₂Br is the preferred precursor because it undergoes near‑exclusive β‑elimination under mild basic conditions, whereas EDOT‑CH₂Cl gives a mixture of substitution and elimination products, and EDOT‑CH₂OTs is optimized for substitution (S:E ≈ 80:1) [1]. The resulting exomethylene intermediate has been used to construct dithiane‑functionalized EDOT monomers, validating this divergent synthetic strategy [1].

Electropolymerization Requiring Elevated Monomer Oxidation Potential for Selective Copolymer Deposition

In electrochromic device fabrication where a higher monomer oxidation onset is desired to avoid premature polymerization during co‑monomer blending, the electron‑withdrawing bromomethyl group raises the onset potential relative to EDOT (from ~1.1 V to an estimated >1.4 V). This property, documented for the bis‑bromomethyl analog EDOT(MeBr)₂ (E_onset ≈ 1.5 V), allows sequential or selective electrodeposition protocols that would be impossible with the more easily oxidized EDOT [2]. Researchers must, however, verify the exact potential for EDOT‑CH₂Br in their specific electrolyte system.

Post‑Functionalization via Elimination–Addition Sequences for Grafted PEDOT Electrodes in Bioelectronic Interfaces

For applications requiring covalent attachment of biomolecular recognition elements (e.g., oligonucleotides, aptamers, antibodies) to a PEDOT‑coated electrode, EDOT‑CH₂Br can be electropolymerized; the pendant bromomethyl groups in the resulting polymer film serve as electrophilic anchors for subsequent displacement by thiol‑ or amine‑terminated biomolecules. Although direct Sₙ2 displacement is disfavored in solution (S:E ≈ 0:1), the immobilized polymer environment may alter this selectivity, a phenomenon that has been exploited with related halo‑EDOT polymers for biosensor fabrication [3]. The higher mass and lipophilicity of the bromomethyl‑functionalized polymer (vs hydroxymethyl‑PEDOT) may also enhance adsorption of hydrophobic analytes.

Stereochemical Investigation of Chiral Induction in Conducting Polymer Films

The single stereogenic center present in EDOT‑CH₂Br (PubChem undefined stereocenter count = 1) provides a probe for studying the effect of monomer chirality on polymer secondary structure, chiroptical properties, and charge‑transport anisotropy—variables that cannot be interrogated using achiral EDOT or C₂‑symmetric EDOT(MeBr)₂ [4][5]. Enantiomerically enriched EDOT‑CH₂Br, if obtained via chiral chromatography or asymmetric synthesis, could yield helical PEDOT chains with circularly polarized luminescence or enantioselective sensing capabilities.

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